4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
Overview
Description
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H11N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Nitration of 5-methyl-1H-pyrazole: The starting material, 5-methyl-1H-pyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated pyrazole is then alkylated with 4-bromobutanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution reactions produce various substituted pyrazoles.
Esters: Esterification reactions yield ester derivatives of the compound.
Scientific Research Applications
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the methyl group at the 5-position.
4-(5-Methyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the nitro group at the 3-position.
4-(5-Methyl-3-amino-1H-pyrazol-1-yl)butanoic acid: Similar structure but has an amino group instead of a nitro group.
Uniqueness
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-6-5-7(11(14)15)9-10(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLGYJSYRJTZMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319721 | |
Record name | 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24814607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696646-55-6 | |
Record name | 4-(5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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